molecular formula C6H7NO2S B1584597 4-Methyl-5-thiazoleacetic acid CAS No. 5255-33-4

4-Methyl-5-thiazoleacetic acid

Cat. No. B1584597
CAS RN: 5255-33-4
M. Wt: 157.19 g/mol
InChI Key: BHYWREOEQYCKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-thiazoleacetic acid, also known as 2-(4-methyl-1H-1lambda3-thiazol-5-yl)acetic acid, is a compound with the molecular weight of 158.2 .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of three gold (I) complexes [Au (H2-mmta)2]Cl·3H2O (1), Na3 [Au (mmta)2]·6H2O (2) and Na3 [Au (mmta)2]·10.5H2O (3) (H2-mmta = 2-mercapto-4-methyl-5-thiazoleacetic acid) has been described .


Molecular Structure Analysis

The InChI code for 4-Methyl-5-thiazoleacetic acid is 1S/C6H8NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3,10H,2H2,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

4-Methyl-5-thiazoleacetic acid is stored at room temperature . Its molecular weight is 158.2 .

Scientific Research Applications

Synthesis and Characterization

4-Methyl-5-thiazoleacetic acid and its derivatives have been extensively studied for their synthesis and characterization. For instance, organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized by various instrumental techniques, including infrared, NMR, mass spectrometry, and thermal analysis (Ali et al., 2002). Similarly, the triorganotin carboxylates of 2-mercapto-4-methyl-5-thiazoleacetic acid have been synthesized and characterized by spectroscopic methods, and their structures were determined through X-ray crystallography (Ma et al., 2005).

Photophysical and Photochemical Studies

4-Methyl-5-thiazoleacetic acid has been employed in the preparation of zinc phthalocyanine derivatives. These complexes have been studied for their potential use in photodynamic therapy due to their photophysical and photochemical properties. The efficiency of energy transfer between these complexes and quantum dots has been particularly noted, indicating their potential application in light-based therapies (Moeno et al., 2010).

Catalytic and Conductivity Studies

In the field of materials science, 4-Methyl-5-thiazoleacetic acid has been used to create two-dimensional coordination polymers with pseudopolymorphic character. These polymers have been studied for their thermal, catalytic, and conductivity properties, demonstrating potential applications in electronics and catalysis (Kumar et al., 2018).

Electrochemical Detection

The compound has been used in the development of modified glassy carbon electrodes for the electrochemical detection of copper ions. The electrodes, modified with poly(2-amino-4-thiazoleacetic acid)/multiwalled carbon nanotubes, have shown potential in the sensitive detection of copper in natural water, with implications for environmental monitoring (Zhao et al., 2010).

Biochemical and Medicinal Research

Research has also explored the biochemical significance of 4-Methyl-5-thiazoleacetic acid derivatives. Studies have focused on their antimicrobial activities, suggesting potential uses in developing new antimicrobial agents. For example, certain organotin(IV) derivatives have shown significant antibacterial and antifungal activities (Ali et al., 2002).

Safety And Hazards

The safety data sheet for a related compound, 2-Mercapto-4-methyl-5-thiazoleacetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-5(2-6(8)9)10-3-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYWREOEQYCKSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200538
Record name 5-Thiazoleacetic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-thiazoleacetic acid

CAS RN

5255-33-4
Record name 4-Methyl-5-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5255-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005255334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleacetic acid, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylthiazol-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-5-thiazoleacetic acid
Reactant of Route 2
4-Methyl-5-thiazoleacetic acid
Reactant of Route 3
4-Methyl-5-thiazoleacetic acid
Reactant of Route 4
4-Methyl-5-thiazoleacetic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-5-thiazoleacetic acid
Reactant of Route 6
Reactant of Route 6
4-Methyl-5-thiazoleacetic acid

Citations

For This Compound
129
Citations
R Zhang, J Sun, C Ma - Inorganica chimica acta, 2004 - Elsevier
… ligand: 2-mercapto-4-methyl-5-thiazoleacetic acid, which possesses one deprotonated … (IV) oxide with the 2-mercapto-4-methyl-5-thiazoleacetic acid in 1:1 molar ratio in benzene. To …
Number of citations: 14 www.sciencedirect.com
BC Tzeng, WH Liu, JH Liao, GH Lee… - Crystal growth & …, 2004 - ACS Publications
… Treatment of AuCl(SMe 2 ) with equimolar sodium (aza-15-crown-5)dithiocarbamate (O 4 NCS 2 ) or 2-mercapto-4-methyl-5-thiazoleacetic acid (HSSCOOH) in the presence of NaOMe …
Number of citations: 34 pubs.acs.org
C Ma, J Sun, L Qiu, J Cui - … of Inorganic and Organometallic Polymers and …, 2005 - Springer
… To continue our study in this area, we choose another interesting ligand of 2mercapto-4-methyl-5-thiazoleacetic acid reacted with R3SnCl and obtained a series of triorganotin carb…
Number of citations: 8 link.springer.com
M Hapka, M Dranka, K Orłowska, G Chałasiński… - Dalton …, 2015 - pubs.rsc.org
… Our ligand of choice was 2-mercapto-4-methyl-5-thiazoleacetic acid (H 2 -mmta). The derivatives of thiazolidinethione and thiazolethione are known complexing agents in gold chemistry…
Number of citations: 5 pubs.rsc.org
W Ciesielski, R ZAKRZEwSKI… - Asian Journal of …, 2006 - researchgate.net
… In this paper, determination of 2-mercaptothiazoline (1), 2,5-dimercapto-1,3,4thiadiazole (2) and 2-mercapto-4-methyl-5-thiazoleacetic acid (3) by their direct titration with iodine in an …
Number of citations: 3 www.researchgate.net
R Zhang, F Sun, C Ma, J Zhang - Polish Journal of Chemistry, 2006 - infona.pl
The organotin(IV) complexes, [(C4H4NS2CH2CO2)R2Sn(OMe)OSnR2]2 (R =Me1, n-Bu 2, Ph 3, PhCH2 4), have been synthesized and characterized by IR and 1H NMR spectroscopy. …
Number of citations: 2 www.infona.pl
RG Moore, AV Robertson, MP Smyth, J Thomas… - Xenobiotica, 1975 - Taylor & Francis
… 5-(2-hydroxyethyl)-4-methylthiazole and 4-methyl-5-thiazoleacetic acid ; 4methyl-5-thiazoleacetaldehyde is proposed for the other metabolite. 3. The amounts of chlormethiazole and its …
Number of citations: 27 www.tandfonline.com
S Moeno, E Antunes, S Khene, C Litwinski… - Dalton …, 2010 - pubs.rsc.org
… The preparation of zinc phthalocyanine derivatives peripherally substituted with 2-mercapto-4-methyl-5-thiazoleacetic acid is reported for the first time in this study. In order to determine …
Number of citations: 30 pubs.rsc.org
H Rámirez, JR Rodrigues, MR Mijares… - Journal of Chemical …, 2020 - journals.sagepub.com
… We report herein the synthesis of a hybrid scaffold by incorporating 2-mercapto-4-methyl-5-thiazoleacetic acid (2) on position 4 of 4,7-dichloroquinoline (1) and the chemical behavior of …
Number of citations: 10 journals.sagepub.com
XP Yang, ZJ Tan, YL Fu, G Li, H Xu - Advanced Materials Research, 2015 - Trans Tech Publ
… Gold nanoparticles were surface-attached with 2-mercapto-4-methyl-5-thiazoleacetic acid which … The outer layer of ligand (2-mercapto-4-methyl-5- thiazoleacetic acid) on Au/Fe3O4 can …
Number of citations: 1 www.scientific.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.